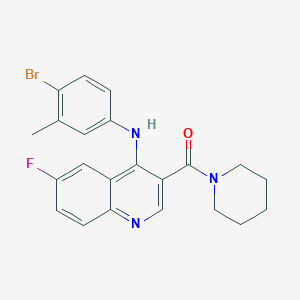

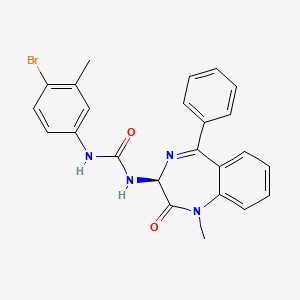

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of quinoline derivatives, which have been known to exhibit various pharmacological activities.

Applications De Recherche Scientifique

Tyrosine Kinase Inhibition and Cancer Research

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-quinazolin-4-amine (ZD6474; Zactima) is a potent tyrosine kinase inhibitor with antiangiogenic and antitumor activity, undergoing trials for cancer treatment. Research has demonstrated its extensive distribution in tissues, with significant accumulation in the liver and lungs, and its ability to inhibit vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. The studies highlight its pharmacokinetics in animal models, providing a foundation for clinical development in relation to patient treatment (Gustafson et al., 2006; Wedge et al., 2002).

Antimicrobial Activity

The synthesis and evaluation of 2,4-diaminoquinazoline series as anti-tubercular agents showcased the potential of quinazoline derivatives in inhibiting Mycobacterium tuberculosis growth. The study highlights the significance of structural modifications at certain positions for enhancing potency and provides insights into the mechanism of action, which involves a possible pro-drug activation pathway (Odingo et al., 2014).

Fluorogenic Probes for Analytical Applications

The development of highly selective turn-on chemosensors for monitoring Zn2+ concentrations in living cells and aqueous solutions represents another application. These chemosensors, which employ quinoline as a fluorophore, exhibit remarkable fluorescence enhancement in the presence of Zn2+, with detection limits far below the World Health Organization guidelines for drinking water. Such sensors offer practical systems for monitoring essential metal ion concentrations in biological and environmental samples (Park et al., 2015).

Synthesis and Characterization of Novel Compounds

Research into the synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives for potential anticancer activity demonstrates the continuous effort to develop novel therapeutic agents. These studies involve the creation of compounds with confirmed structures through NMR and FAB-MS spectral analyses and their subsequent examination for cytotoxic effects on human breast tumor cell lines, highlighting the therapeutic potential of 4-aminoquinoline derivatives (Zhang et al., 2007).

Propriétés

IUPAC Name |

[4-(4-bromo-3-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrFN3O/c1-14-11-16(6-7-19(14)23)26-21-17-12-15(24)5-8-20(17)25-13-18(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBWZZBRZAIGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Bromo-3-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2682435.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2682436.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2682443.png)

![2-(Trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2682448.png)

![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)

![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)

![Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2682456.png)